(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKQQCOUYVGBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki coupling is a widely adopted method for forming biaryl linkages, especially between halogenated thiophenes and boronic acids or esters. For the target compound, the key step involves coupling a 2-halogenated thiophene (preferably 2-bromothiophene) with a thiophene-based boronic acid derivative.
2-bromothiophene + thiophene-2-boronic acid → (via Pd catalyst) → 2-(thiophen-2-yl)thiophene
- Catalyst: Palladium tetrakis(triphenylphosphine) or similar Pd(0) complexes
- Base: Sodium carbonate or potassium phosphate
- Solvent: Toluene/water or ethanol
- Temperature: 80–100°C
- Yield: Typically 70–85%
Research findings:
Recent studies have demonstrated microwave-assisted Suzuki reactions to enhance yields and reduce reaction times, particularly when synthesizing complex thiophene derivatives for medicinal chemistry applications.
Friedel-Crafts Acylation
Following the coupling, Friedel-Crafts acylation introduces the carbonyl functionality necessary for subsequent reduction to the target amino-methyl derivative.
2-(thiophen-2-yl)thiophene + acyl chloride (e.g., 2-methyl-5-bromobenzoic acid chloride) → acylated thiophene derivative
- Catalyst: Aluminum chloride (AlCl₃)
- Solvent: Dichloromethane
- Temperature: 0–25°C
- Yield: Moderate to high, around 60–75%
Research indicates that this step is crucial for introducing the aromatic ketone intermediate, which is later reduced.
Formation of Aromatic Ketone Intermediates
The Friedel-Crafts acylation yields an aromatic ketone, such as 5-bromo-2-methylphenyl-2-(thiophen-2-yl)ketone , which is a precursor for the amino-methylation step.
- Use of acyl chlorides derived from substituted benzoic acids.
- Control of reaction conditions to prevent polyacylation.
- Purification via recrystallization or chromatography.
Recent advances have optimized this step to improve regioselectivity and yield, especially when using substituted acyl chlorides.
Reduction of Aromatic Ketones to Aminomethyl Derivatives
The aromatic ketone is then subjected to reduction to form the aminomethylthiophene derivative.
Catalytic Hydrogenation
- Catalyst: Palladium on carbon (Pd/C) or Raney nickel
- Solvent: Ethanol or methanol
- Conditions: Hydrogen atmosphere, room temperature to 50°C
- Yield: 75–90%
Hydride Reduction
Alternatively, chemical reduction using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) can be employed, offering milder conditions and good selectivity.
Research data:
Hydride reductions have been successfully applied to aromatic ketones to afford amino derivatives with high purity and yield.
Final Functionalization: Aminomethylation of Thiophene
The last step involves introducing the amino-methyl group at the 5-position of the thiophene ring. This can be achieved via nucleophilic substitution or reductive amination.
Formaldehyde-Mediated Aminomethylation
- Reagent: Formaldehyde or paraformaldehyde
- Catalyst: Acidic or basic conditions
- Solvent: Water or ethanol
- Conditions: Mild heating (50–80°C)
- Outcome: Formation of the amino-methyl derivative
Reductive Amination
- Reagents: Ammonia or primary amines with formaldehyde
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Conditions: Slightly acidic pH, room temperature
Research insights:
This approach allows for selective functionalization at the thiophene ring's 5-position, yielding the target compound with high specificity.
Summary of Key Data and Reaction Conditions
Research Discoveries and Innovations
- Microwave-Assisted Couplings: Significantly reduce reaction times and improve yields in Suzuki reactions involving thiophene derivatives.
- Green Chemistry Approaches: Use of less toxic catalysts and solvents, such as ethanol and water, has been developed to make the synthesis more environmentally friendly.
- Cost-Effective Reducing Agents: Sodium borohydride and catalytic hydrogenation are preferred for their cost-efficiency and safety profile.
- Selective Functionalization: Advances in regioselective aminomethylation techniques enable precise modifications at the 5-position of thiophene rings, crucial for biological activity.
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
(5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues in Triaryl Pyrazoline Derivatives
Several triaryl pyrazoline derivatives with thiophene-methanone backbones (e.g., 3b, 3c, 3m, 3s) have been synthesized and characterized (). These compounds share the (thiophen-2-yl)methanone core but differ in substituents on the pyrazoline and aryl rings. Key differences include:
- Substituent Effects :
- Biological Relevance: These analogs act as PI3Kγ inhibitors, suggesting that the aminomethyl group in the target compound may enhance solubility or target binding compared to halogenated or methoxy-substituted derivatives .
Table 1: Physical Properties of Selected Pyrazoline Derivatives
Thiophene Thioglycosides with Benzothiazole Moieties
Compounds 8a–8d and 9b () incorporate thiophene-methanone cores linked to glycosyl or benzothiazole groups. For example:
- 8a: (3-Amino-4-(benzothiazol-2-yl)-5-(triacetylxylopyranosylthio)thiophen-2-yl)(4-methylphenyl)methanone. Molecular formula: C₃₀H₂₈N₂O₈S₃; C% = 56.25 (calculated), 56.23 (found) .
- 9b : Features a 4-bromophenyl group and a glucose-derived substituent, enhancing hydrophilicity .
These compounds demonstrate how substituents like benzothiazole or glycosyl groups modulate electronic properties and bioavailability compared to the simpler aminomethyl-thiophene analog.
Aromatic Methanones with Heterocyclic Substituents
- (4-Chlorophenyl)(thiophen-2-yl)methanone (5o): Simpler structure without the aminomethyl group; ¹H NMR data (δ 7.65 ppm for thiophene protons) suggests reduced electron density compared to the target compound .
- 5-(4-Methoxyphenyl)-2-methyltriazol-4-ylmethanone: Exhibits a triazole ring instead of aminomethyl, with crystal packing stabilized by C–H···O and π–π interactions .
Fluorinated and Iodinated Analogs
- (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone (CAS 1071929-08-2): Features halogen substituents, which may enhance metabolic stability but reduce solubility compared to the aminomethyl derivative .
Biological Activity
The compound (5-(Aminomethyl)thiophen-2-yl)(thiophen-2-yl)methanone is a novel thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds. The synthetic route often employs methods such as:
- One-pot reactions : Utilizing thiophenes and amines in the presence of a catalyst to yield the desired product efficiently.
- Multi-step synthesis : Involves initial formation of a thiophene core followed by functionalization with amine and carbonyl groups.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its potential as an anticancer agent, antimicrobial compound, and inhibitor of specific enzymes.
Anticancer Activity
Recent studies have shown that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's activity was evaluated using the MTT assay, revealing promising results against human glioblastoma (U251) and melanoma (WM793) cells. The IC50 values for these cell lines were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 | 15.0 |
| WM793 | 18.5 |
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways, similar to established chemotherapeutics like cisplatin.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial activity highlights the potential of thiophene derivatives in developing new antibiotics amid rising resistance issues.
Enzyme Inhibition
Another area of interest is the inhibition of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis and tissue remodeling. The compound demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential role in therapeutic strategies targeting LOX-related pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene ring and variations in substituents have been shown to influence potency significantly. Key observations include:
- Substituent Effects : Electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce activity.
- Chain Length : Increasing the length of alkyl chains on the amino group tends to improve solubility and bioavailability.
- Ring Modifications : Alterations in ring structure can impact binding affinity to target proteins.
Case Studies
Several case studies have documented the efficacy of thiophene derivatives in clinical settings:
- Clinical Trials : A phase I trial evaluating a related thiophene compound showed promising results in patients with advanced solid tumors, leading to further investigations.
- Combination Therapies : Studies exploring combinations with existing chemotherapeutics have indicated synergistic effects, enhancing overall therapeutic outcomes.
Q & A
Q. Basic
- Thiophene rings : Enhance π-π stacking with protein targets (e.g., kinases) .
- Aminomethyl group : Facilitates hydrogen bonding with enzymes, as seen in analogous antimicrobial agents .
- Methanone linker : Stabilizes conformation for target binding .
Bioactivity screening (e.g., enzyme inhibition assays) should prioritize these motifs .
How can stability issues (e.g., hygroscopicity) be mitigated during storage?
Q. Advanced
- Lyophilization : Freeze-drying under vacuum preserves hygroscopic solids .
- Inert atmosphere : Storing under argon minimizes oxidation of the aminomethyl group .
- Stability assays : Accelerated degradation studies (40°C/75% RH) identify optimal storage conditions (e.g., desiccated at -20°C) .
What are common side reactions during synthesis, and how are they suppressed?
Q. Basic
- Over-alkylation : Occurs at high temperatures; controlled stepwise addition of alkylating agents minimizes this .
- Oxidation of thiophene : Use of antioxidants (e.g., BHT) or anaerobic conditions preserves the thiophene ring .
- Imine formation : Buffering at neutral pH during aminomethylation prevents undesired Schiff base intermediates .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Systematic substitution : Replace the aminomethyl group with bulkier amines (e.g., piperazinyl) to assess steric effects on binding .
- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) to thiophene rings to modulate electronic profiles and enhance target affinity .
- Bioisosteres : Swap the methanone linker with sulfonyl or carbonyl groups to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
